REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1>C1C=CC=CC=1.C(OCC)C>[C:3]([O:7][C:6]([C:3]1[CH:4]=[CH:5][NH:1][CH:2]=1)=[O:8])([CH3:6])([CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C=C1)C(=O)O
|
Name
|
solution
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,N-dimethylformamidedi-tert-butylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with 5% sodium carbonate solution and saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
Drying on sodium sulfate, filtration and concentration on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
leave as a crude product a yellow solid which
|
Type
|
CUSTOM
|
Details
|
is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 90:10)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1=CNC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |